(1S)-1-(3,4-dimethylphenyl)ethan-1-ol
Description
Significance of Chiral Secondary Alcohols in Asymmetric Synthesis and Fine Chemical Industries
Chiral secondary alcohols are of paramount importance in the fields of asymmetric synthesis and the production of fine chemicals. Their significance stems from their prevalence as structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific three-dimensional arrangement (stereochemistry) of these alcohol moieties is often crucial for their biological function. In the pharmaceutical industry, for instance, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
The utility of chiral secondary alcohols extends to their role as versatile synthetic intermediates. The hydroxyl group can be readily transformed into other functional groups, or it can direct the stereochemical outcome of subsequent reactions. This makes them invaluable starting materials for the construction of complex molecular architectures with a high degree of stereocontrol. Consequently, the development of efficient methods for the synthesis of enantiomerically pure secondary alcohols is a major focus of research in organic chemistry.
Overview of (1S)-1-(3,4-Dimethylphenyl)ethan-1-ol as a Key Chiral Building Block
This compound serves as a key chiral building block and synthetic intermediate in the fine chemical, pharmaceutical, and agrochemical industries. researchgate.net Its value lies in its enantiomerically pure form, which allows for the synthesis of target molecules with specific stereochemistry. The asymmetric synthesis of this compound is a critical step in leveraging its potential for creating more complex chiral molecules.
One of the primary methods for producing this compound is through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethylphenyl)ethanone. Biocatalysis, utilizing whole plant cells or isolated enzymes, has emerged as a promising green and highly selective method for this transformation. Research has demonstrated the successful bioreduction of 1-(3,4-dimethylphenyl)ethanone using various plant-based biocatalysts, yielding the (S)-enantiomer with high enantiomeric excess. researchgate.net
For example, studies have been conducted using different vegetable roots as biocatalysts, with sugar beet showing particularly high efficiency. The use of sugar beet cell cultures, both normal and transformed, has resulted in the production of this compound with yields up to 88.2% and an enantiomeric excess of over 99%. researchgate.net This highlights the potential of plant-mediated synthesis as a sustainable and effective method for producing this valuable chiral intermediate. researchgate.net
| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|
| Sugar Beet | 88.2 | >99 | S |
| Carrot | 75.4 | 97.2 | S |
| Potato | 68.1 | 95.8 | S |
| Sweet Potato | 62.5 | 96.3 | S |
| Radish | 55.3 | 94.7 | S |
| Onion | 44.1 | 92.1 | S |
This interactive table summarizes the results of the plant-mediated bioreduction of 1-(3,4-dimethylphenyl)ethanone to this compound using various vegetable roots as biocatalysts. Data sourced from researchgate.net.
Historical Context of Enantioselective Synthesis Relevant to Arylethanols
The field of enantioselective synthesis has its roots in the 19th century with Louis Pasteur's seminal work on the separation of enantiomers of tartaric acid. However, the development of methods to selectively synthesize a single enantiomer of a chiral molecule, rather than separating it from a racemic mixture, is a more recent endeavor. Early efforts in the 20th century laid the conceptual groundwork, but it was the latter half of the century that witnessed significant breakthroughs.
The development of chiral catalysts has been a major driver of progress in enantioselective synthesis. In the 1960s and 1970s, the pioneering work of researchers like William S. Knowles and Ryoji Noyori on asymmetric hydrogenation using chiral transition metal complexes marked a turning point. These catalysts, often based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, enabled the highly enantioselective reduction of prochiral ketones and olefins to their corresponding chiral alcohols and alkanes. This work, for which they were awarded the Nobel Prize in Chemistry in 2001, established a powerful and versatile tool for accessing enantiomerically pure compounds, including arylethanols.
Another significant historical development was the advent of biocatalysis for asymmetric transformations. The use of enzymes and whole microorganisms to effect stereoselective reactions offered an alternative to metal-based catalysts, often with the advantages of high selectivity, mild reaction conditions, and environmental compatibility. The reduction of ketones to chiral alcohols using yeast and other microorganisms has been known for a long time, but the systematic application and development of biocatalysis for the synthesis of fine chemicals, including specific arylethanols, has become more prominent in recent decades.
Current Research Landscape and Emerging Methodologies for Chiral Alcohol Production
The current research landscape for the production of chiral alcohols, including arylethanols like this compound, is characterized by a drive towards greater efficiency, sustainability, and selectivity. Several key methodologies are at the forefront of this research.
Biocatalysis: As previously mentioned, biocatalysis continues to be a major area of focus. Research is ongoing to discover and engineer novel enzymes, such as ketoreductases and alcohol dehydrogenases, with improved substrate scope, stability, and stereoselectivity. nih.gov The use of whole-cell biocatalysts, including plant cells, is being explored as a cost-effective and sustainable approach that circumvents the need for cofactor regeneration systems. researchgate.netchemscene.com
Asymmetric Hydrogenation and Transfer Hydrogenation: Metal-catalyzed asymmetric hydrogenation remains a powerful and widely used method for the synthesis of chiral alcohols. nih.gov Current research is focused on the development of new, more active, and selective catalysts, often with lower catalyst loadings. This includes the design of novel chiral ligands and the use of more abundant and less toxic metals. Asymmetric transfer hydrogenation, which uses a hydrogen donor molecule instead of hydrogen gas, is also an area of active investigation due to its operational simplicity.
Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis. Chiral organocatalysts have been successfully applied to the enantioselective reduction of ketones, offering a metal-free alternative to traditional methods. Research in this area is focused on the design of new and more efficient organocatalysts and the expansion of their applications in the synthesis of chiral alcohols.
Chemoenzymatic and Flow Chemistry Approaches: An emerging trend is the integration of different catalytic methods, such as combining biocatalysis with chemical catalysis in chemoenzymatic cascade reactions. This can lead to more efficient and streamlined synthetic routes. Additionally, the implementation of continuous flow chemistry for the synthesis of chiral alcohols is gaining traction. Flow processes can offer advantages in terms of safety, scalability, and process control compared to traditional batch methods.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure 1s 1 3,4 Dimethylphenyl Ethan 1 Ol
Biocatalytic Approaches for the Asymmetric Reduction of 1-(3,4-Dimethylphenyl)ethanone
Biocatalytic reduction of prochiral ketones is a highly effective strategy for producing enantiopure alcohols. mdpi.com This approach leverages the stereoselectivity of enzymes, primarily reductases, found within microorganisms or plant systems. These biocatalysts can be employed as whole cells, which contain the necessary enzymes and cofactor regeneration systems, or as isolated enzymes for more defined reaction systems. mdpi.comuni-graz.at
Whole-Cell Biocatalysis using Microorganisms and Plant Systems
Whole-cell biocatalysis offers several advantages, including the elimination of costly enzyme purification and the presence of endogenous systems for regenerating essential cofactors like NAD(P)H. mdpi.com Plant-based systems, in particular, are gaining attention as a green and efficient method for the asymmetric reduction of ketones. researchgate.net
A key step in developing a whole-cell biocatalytic process is the screening of various biological systems to identify the most efficient and selective catalyst. In the synthesis of (1S)-1-(3,4-dimethylphenyl)ethan-1-ol, various plant systems have been evaluated for their ability to reduce the corresponding ketone.
One study investigated nine different vegetable roots for this transformation. researchgate.net The results, summarized in the table below, demonstrate a wide range of catalytic activity and enantioselectivity. Among the tested vegetables, sugar beet (Beta vulgaris) proved to be the most effective, yielding the desired (S)-enantiomer with a high yield of 88.2% and an excellent enantiomeric excess (e.e.) of 97.2%. researchgate.net
Following the promising results with sugar beet roots, the study extended the investigation to sugar beet cell cultures (both normal and transformed). These cultures also demonstrated high efficacy, producing the alcohol in yields ranging from 62.1% to 88.2% and with an even higher enantiomeric excess of over 99%. researchgate.net This suggests that for sugar beet, there are no significant differences in the reductive capabilities between the differentiated organ (root) and undifferentiated cells in culture, highlighting the potential of plant cell cultures as a reliable and continuous source of biocatalyst. researchgate.net
Bioreduction of 1-(3,4-Dimethylphenyl)ethanone by Various Vegetable Roots
| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
|---|---|---|---|
| Sugar Beet (Beta vulgaris) | 88.2 | 97.2 | S |
| Carrot (Daucus carota) | 75.3 | 95.5 | S |
| Parsnip (Pastinaca sativa) | 68.4 | 92.1 | S |
| Celery (Apium graveolens) | 62.1 | 89.8 | S |
| Radish (Raphanus sativus) | 55.7 | 85.3 | S |
| Turnip (Brassica rapa) | 51.2 | 82.4 | S |
| Sweet Potato (Ipomoea batatas) | 48.9 | 79.6 | S |
| Potato (Solanum tuberosum) | 45.3 | 75.1 | S |
| Onion (Allium cepa) | 44.1 | 72.3 | S |
Data sourced from a study on plant-mediated asymmetric reduction. researchgate.net
The reaction medium plays a critical role in biocatalysis, influencing enzyme stability, substrate solubility, and stereoselectivity. tudelft.nl Natural Deep Eutectic Solvents (NADES) have emerged as green and biocompatible alternatives to conventional organic solvents and aqueous buffers. nih.govnih.gov These solvents are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic mixture with a melting point lower than the individual components. nih.gov
The application of NADES has been successfully demonstrated in the plant-mediated bioreduction of 1-(3,4-dimethylphenyl)ethanone. researchgate.net In a system using carrot root as the biocatalyst, cholinium-based eutectic mixtures were employed as the reaction medium. A significant finding was that the enantioselectivity of the reaction could be inverted by simply adjusting the amount of water added to the NADES. researchgate.net This highlights the potential of NADES not only to serve as an environmentally friendly solvent but also as a tool to control the stereochemical outcome of the reaction. The results indicate that NADES exhibit good biocompatibility with plant cells and can be effectively used as a green reaction medium for bioreductions. researchgate.net
To maximize the efficiency and selectivity of a biocatalytic process, optimization of reaction parameters is crucial. For the whole-cell reduction of 1-(3,4-dimethylphenyl)ethanone, achieving a high enantiomeric excess is the primary goal.
In studies using plant cell cultures, such as those from sugar beet, enantiomeric excesses of over 99% for the (S)-alcohol were achieved. researchgate.net The experimental setup involved adding the substrate, 1-(3,4-dimethylphenyl)ethanone, to a suspension of the plant cells (e.g., carrot root pieces or sugar beet cell cultures) in either water or a NADES medium. The reaction was typically conducted by shaking the mixture at room temperature for a period of three days. researchgate.net While specific optimization studies for pH and substrate concentration for this exact transformation are not detailed in the available literature, the high e.e. values obtained under these standard conditions indicate that the inherent enzymatic machinery of the plant cells is highly selective. Further optimization would likely involve fine-tuning substrate loading to avoid inhibition and adjusting pH to match the optimal activity range of the involved reductase enzymes.
Isolated Enzyme Catalysis and Engineering for Stereoselective Reduction
While whole-cell systems are convenient, using isolated enzymes provides a cleaner reaction system and allows for more straightforward optimization and process control. mdpi.com The key enzymes responsible for the reduction of ketones are typically alcohol dehydrogenases (ADHs) or other ketoreductases.
The identification of novel reductases with high activity and selectivity towards specific substrates is a major area of research in biocatalysis. chemrxiv.org While specific reductases characterized for the exclusive reduction of 1-(3,4-dimethylphenyl)ethanone are not prominently detailed in the reviewed literature, the general approach involves screening microbial libraries or genomic databases for enzymes capable of reducing structurally similar aromatic ketones.
Once identified, these enzymes are characterized to determine their substrate scope, stereoselectivity, optimal pH and temperature, and cofactor dependency (NADH or NADPH). For industrial applications, enzymes are often engineered using techniques like directed evolution to enhance their stability, activity, or to alter their stereoselectivity to produce the desired enantiomer. The successful application of reductases in synthesizing other chiral alcohols suggests that a similar approach would be highly effective for producing enantiopure this compound. uni-graz.at
Directed Evolution and Rational Design of Enzymes for Improved Performance
Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective route to chiral molecules. Ketoreductases (KREDs) are particularly valuable for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. However, wild-type enzymes may not exhibit optimal activity, stability, or stereoselectivity for non-natural substrates like 1-(3,4-dimethylphenyl)ethanone. To overcome these limitations, protein engineering techniques such as directed evolution and rational design are employed to tailor enzyme properties for specific industrial applications. rsc.orgrsc.org
Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. This iterative process involves creating libraries of mutant enzymes through random mutagenesis (e.g., error-prone PCR) or recombination (e.g., DNA shuffling), followed by high-throughput screening to identify variants with improved performance. rsc.org While specific directed evolution campaigns for the reduction of 1-(3,4-dimethylphenyl)ethanone are not extensively documented in publicly available literature, numerous studies on structurally similar acetophenones demonstrate the power of this approach. For instance, directed evolution has been successfully used to enhance the activity and enantioselectivity of KREDs for the reduction of other substituted acetophenones, achieving high conversions and excellent enantiomeric excesses (>99% ee). rsc.org
Rational Design , on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. By identifying key amino acid residues in the active site that influence substrate binding and stereoselectivity, targeted mutations can be introduced to improve the enzyme's performance. researchgate.netnih.gov Computational tools, such as molecular docking and molecular dynamics simulations, are often used to predict the effects of specific mutations. researchgate.netnih.gov For example, the rational design of a carbonyl reductase has led to variants with significantly improved catalytic efficiency towards a range of prochiral ketones. researchgate.net This strategy could be applied to a ketoreductase active towards 1-(3,4-dimethylphenyl)ethanone by targeting residues within the substrate-binding pocket to better accommodate the dimethylphenyl group and favor the formation of the (1S)-enantiomer.
The table below summarizes the improvements achieved through directed evolution and rational design for the reduction of various substituted acetophenones, illustrating the potential of these techniques for the synthesis of this compound.
| Enzyme Type | Substrate | Engineering Strategy | Improvement | Reference |
| Ketoreductase | Substituted Acetophenones | Directed Evolution | Increased activity and >99% ee | rsc.org |
| Carbonyl Reductase | Aromatic Ketones | Rational Design | >99% conversion and >98% ee | researchgate.net |
| Alcohol Dehydrogenase | Difficult-to-reduce Ketones | Structure-guided Saturation Mutagenesis | 99% ee and up to 6555 TTN | d-nb.info |
Transition Metal-Catalyzed Asymmetric Hydrogenation of 1-(3,4-Dimethylphenyl)ethanone
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols. This approach utilizes chiral transition metal complexes, typically of ruthenium (Ru) or rhodium (Rh), to catalyze the addition of hydrogen to the carbonyl group of a prochiral ketone with high enantioselectivity. sigmaaldrich.compharm.or.jp
Rational Design and Synthesis of Chiral Ligands for Ruthenium and Rhodium Catalysts
The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center. These ligands create a chiral environment around the catalyst, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol. A vast array of chiral phosphine (B1218219) ligands has been developed for Ru- and Rh-catalyzed asymmetric hydrogenation of aromatic ketones. sigmaaldrich.compharm.or.jp
For the asymmetric hydrogenation of 1-(3,4-dimethylphenyl)ethanone, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have proven effective. nih.govrsc.org The rational design of these ligands involves modifying their steric and electronic properties to enhance enantioselectivity and catalytic activity. For instance, the introduction of bulky substituents on the phosphine groups or the binaphthyl backbone can create a more defined chiral pocket, leading to higher enantiomeric excesses. nih.gov
The following table presents a selection of chiral ligands used in the asymmetric hydrogenation of substituted acetophenones, which are applicable to the synthesis of this compound.
| Ligand | Metal | Substrate | Enantiomeric Excess (ee) | Reference |
| (S)-BINAP | Ru | Aromatic Ketones | High | nih.gov |
| (R,R)-TsDPEN | Ru | Acetophenone (B1666503) | up to 98% | mdpi.com |
| C3-TunePhos | Ru | β-Keto Esters | High | sigmaaldrich.com |
| TangPhos | Rh | Functionalized Olefins | High | sigmaaldrich.com |
Investigation of Catalyst Loading and Turnover Frequencies (TOFs)
In addition to the choice of ligand, the efficiency of an asymmetric hydrogenation reaction is also influenced by the catalyst loading and turnover frequency (TOF). Catalyst loading refers to the amount of catalyst used relative to the substrate, and minimizing it is crucial for the economic viability of a process. The TOF, which is the number of moles of substrate converted per mole of catalyst per unit time, is a measure of the catalyst's activity.
For the asymmetric hydrogenation of substituted acetophenones, catalyst loadings can often be reduced to as low as 0.01 mol% without compromising the yield or enantioselectivity. High TOFs, in the range of thousands to tens of thousands h⁻¹, have been achieved with highly active catalyst systems. mdpi.com The optimization of reaction conditions, such as temperature, pressure, and solvent, is essential for maximizing the TOF and minimizing the catalyst loading.
Substrate Scope Expansion and Applicability of Optimized Systems
Once an efficient catalytic system has been developed, it is important to evaluate its substrate scope to determine its general applicability. An ideal catalyst should be able to hydrogenate a wide range of substrates with high enantioselectivity. For the synthesis of this compound, it is desirable to have a catalyst that is effective for a variety of substituted acetophenones.
Numerous studies have demonstrated the broad substrate scope of Ru- and Rh-based asymmetric hydrogenation catalysts. nih.govresearchgate.net These catalysts have been shown to be effective for the hydrogenation of acetophenones bearing a wide range of substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, as well as sterically demanding groups. This broad substrate scope makes it highly likely that optimized systems for the asymmetric hydrogenation of acetophenones would be applicable to the synthesis of this compound with high efficiency and enantioselectivity.
Chemoenzymatic and Hybrid Catalytic Systems for this compound Synthesis
Chemoenzymatic and hybrid catalytic systems combine the advantages of both chemical and biological catalysts to achieve transformations that are difficult to accomplish with either method alone. researchgate.netnih.gov These systems can be designed to operate in a single pot, either concurrently or sequentially.
A particularly powerful chemoenzymatic strategy for the synthesis of enantiopure alcohols is dynamic kinetic resolution (DKR). mdpi.com DKR combines the enzymatic kinetic resolution of a racemic alcohol with the in-situ racemization of the undesired enantiomer using a chemical catalyst. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.
For the synthesis of this compound, a DKR approach could involve the use of a lipase (B570770) to selectively acylate the (1R)-enantiomer of racemic 1-(3,4-dimethylphenyl)ethan-1-ol, coupled with a ruthenium catalyst to racemize the remaining (1S)-enantiomer. This would lead to the accumulation of the acylated (1R)-enantiomer, which can then be separated and hydrolyzed to afford the desired (1S)-alcohol.
Other Asymmetric Synthetic Strategies for this compound
Besides asymmetric hydrogenation and enzymatic reduction, other asymmetric synthetic strategies can be employed for the synthesis of this compound.
Asymmetric Transfer Hydrogenation (ATH) is a variation of asymmetric hydrogenation that uses a hydrogen donor, such as isopropanol (B130326) or formic acid, instead of molecular hydrogen. mdpi.com ATH is often operationally simpler than asymmetric hydrogenation and can be carried out under milder conditions. Noyori-type ruthenium catalysts, in combination with chiral diamine ligands, are highly effective for the ATH of aromatic ketones and could be applied to the synthesis of this compound with high enantioselectivity. mdpi.comresearchgate.net
Bioreduction using whole-cell catalysts , such as fungi and yeast, is another effective method for the asymmetric reduction of ketones. researchgate.netnih.govmdpi.com These microorganisms contain a variety of oxidoreductases that can catalyze the reduction of 1-(3,4-dimethylphenyl)ethanone to the corresponding alcohol with high enantioselectivity. This approach is often cost-effective and environmentally friendly, as it avoids the need for isolated enzymes and expensive cofactors.
The following table provides an overview of the different asymmetric synthetic strategies for the production of chiral alcohols from substituted acetophenones.
| Strategy | Catalyst/Biocatalyst | Key Features | Potential for this compound |
| Asymmetric Hydrogenation | Ru- or Rh-complexes with chiral phosphine ligands | High efficiency, high enantioselectivity, broad substrate scope | High |
| Asymmetric Transfer Hydrogenation | Noyori-type Ru-catalysts with chiral diamine ligands | Operational simplicity, mild conditions | High |
| Enzymatic Reduction | Ketoreductases (isolated or whole-cell) | High selectivity, green process | High |
| Chemoenzymatic DKR | Lipase and Ru-catalyst | 100% theoretical yield from racemic alcohol | High |
Stereochemical Investigations and Enantiomeric Purity Assessment of 1s 1 3,4 Dimethylphenyl Ethan 1 Ol
Analytical Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is crucial for quantifying the purity of a chiral substance. It represents the degree to which one enantiomer is present in excess of the other in a mixture. Several chromatographic and spectroscopic techniques have been refined for the accurate determination of the enantiomeric composition of (1S)-1-(3,4-dimethylphenyl)ethan-1-ol.
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have proven to be powerful tools for resolving the enantiomers of 1-(3,4-dimethylphenyl)ethan-1-ol.
The success of these separations hinges on the use of a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.
For the GC analysis of volatile compounds like 1-(3,4-dimethylphenyl)ethan-1-ol, cyclodextrin-based CSPs are frequently employed. gcms.cznih.gov These macrocyclic oligosaccharides possess a chiral cavity that can include one enantiomer preferentially over the other.
In the realm of HPLC, a wider variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. nih.govphenomenex.comhplc.eu The choice of CSP and the mobile phase composition are critical for achieving optimal separation. The development of a successful chiral HPLC method often involves screening various columns and mobile phase conditions to find the ideal combination for the specific analyte. phenomenex.com
Table 1: Illustrative Chiral Chromatography Methods for 1-(3,4-Dimethylphenyl)ethan-1-ol
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| GC | Cyclodextrin-based (e.g., Rt-βDEXsm) | Helium | Flame Ionization Detector (FID) |
| HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (B130326) | UV (e.g., 254 nm) |
| HPLC | Immobilized Amylose (e.g., Chiralpak IA) | Heptane/Ethanol | UV (e.g., 220 nm) |
This table is for illustrative purposes and specific conditions may vary based on the exact column and instrumentation used.
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be adapted for the determination of enantiomeric purity. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent can induce the formation of transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org
Lanthanide-based chiral shift reagents, such as derivatives of europium or praseodymium, are commonly used. nih.govresearchgate.net These reagents coordinate to a Lewis basic site in the analyte molecule, such as the hydroxyl group in this compound. The paramagnetic nature of the lanthanide ion causes significant shifts in the NMR signals of the nearby protons. Due to the different spatial arrangements of the two diastereomeric complexes, the magnitude of these induced shifts will differ for each enantiomer, leading to the separation of previously overlapping signals. libretexts.org The ratio of the integrated areas of these separated signals can then be used to determine the enantiomeric excess.
Stereochemical Stability and Racemization Pathways of this compound
The stereochemical stability of a chiral compound refers to its resistance to racemization, the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers. For this compound, the chiral center is a benzylic alcohol.
Racemization of such compounds typically requires conditions that can facilitate the cleavage and reformation of the bond to the chiral carbon. This can occur through mechanisms involving the formation of a planar, achiral intermediate, such as a carbocation. Conditions that promote the formation of a carbocation at the benzylic position, such as strongly acidic media or high temperatures, could potentially lead to the racemization of this compound. The stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, can influence the propensity for racemization. However, under standard storage and handling conditions, secondary alcohols like this are generally considered to be stereochemically stable.
Reaction Mechanisms and Kinetic Studies Pertaining to 1s 1 3,4 Dimethylphenyl Ethan 1 Ol Synthesis
Mechanistic Elucidation of Biocatalytic Reductions of 1-(3,4-Dimethylphenyl)ethanone
Biocatalytic reduction using enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to (1S)-1-(3,4-dimethylphenyl)ethan-1-ol. researchgate.net These enzymes, found in various microorganisms and plants, catalyze the stereospecific transfer of a hydride ion from a cofactor to the carbonyl group of the ketone. researchgate.netontosight.ai
The high enantioselectivity observed in the biocatalytic reduction of 1-(3,4-dimethylphenyl)ethanone is governed by the precise orientation of the substrate within the enzyme's active site. nih.gov The active site is a three-dimensional pocket lined with specific amino acid residues that form non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonds) with the substrate.
For a Prelog-selective reduction, which yields the (S)-enantiomer, the enzyme binds the ketone in a manner that exposes one specific face of the carbonyl group to the incoming hydride. This is often dictated by the "Prelog's rule," where the enzyme's active site accommodates a large and a small substituent on either side of the carbonyl. In the case of 1-(3,4-dimethylphenyl)ethanone, the 3,4-dimethylphenyl group serves as the large substituent and the methyl group as the small one. The enzyme's catalytic residues, typically a triad (B1167595) such as Ser-Tyr-Lys, are positioned to stabilize the developing negative charge on the carbonyl oxygen during the transition state. researchgate.netpnas.org Computational docking experiments and analysis of enzyme-substrate complexes reveal that the binding energy of the transition state leading to the (S)-alcohol is significantly lower than that leading to the (R)-alcohol, thus explaining the high enantiomeric excess. researchgate.net The shape and hydrophobicity of the binding pocket can be altered through rational mutagenesis of amino acid residues, which can even reverse the stereoselectivity from Prelog to anti-Prelog. nih.govacs.org
Table 1: Key Interactions in Enzyme-Substrate Binding for Ketone Reduction
| Interaction Type | Description | Role in Stereoselectivity |
|---|---|---|
| Hydrophobic Pockets | Regions in the active site that accommodate the aryl (large) and alkyl (small) groups of the ketone. | Orients the substrate so only one face of the carbonyl is accessible for hydride attack. |
| Hydrogen Bonding | Interaction between catalytic residues (e.g., Tyr, Ser) and the carbonyl oxygen. | Stabilizes the transition state, lowering the activation energy for the favored enantiomer. pnas.org |
| π-π Stacking | Interaction between aromatic residues in the enzyme (e.g., Tyr, Trp) and the dimethylphenyl ring of the substrate. | Further anchors the substrate in a specific orientation. rsc.org |
The reduction of the ketone is coupled with the oxidation of a nicotinamide (B372718) cofactor, either nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). ontosight.ai These molecules act as the biological source of the hydride (H⁻) ion. researchgate.net
The mechanism involves the transfer of a pro-R or pro-S hydride from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the substrate. researchgate.net The choice between NADH and NADPH is enzyme-specific. While most aldo-keto reductases (AKRs) prefer NADPH, some can utilize both, and a few are specific to NADH. nih.govnih.gov The binding of the cofactor to the enzyme is a critical step, often involving a conserved Gly-rich motif. researchgate.net The cofactor's ribose phosphate group (in NADPH) can form specific interactions with residues like glutamate (B1630785) or aspartate, influencing co-substrate specificity. nih.gov
For industrial applications, the oxidized cofactor (NAD⁺/NADP⁺) must be continuously regenerated back to its reduced form (NADH/NADPH) to ensure the catalytic cycle continues. This is often achieved in situ by using a "sacrificial" co-substrate and a second enzyme system, such as glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH). researchgate.netrsc.org Whole-cell biocatalysis is also common, as the living organism handles the cofactor regeneration internally. researchgate.netresearchgate.net
Understanding Reaction Pathways in Asymmetric Metal-Catalyzed Hydrogenation
Asymmetric hydrogenation using chiral transition metal complexes, particularly those based on ruthenium (Ru) and iridium (Ir), is a powerful method for producing this compound with high enantioselectivity. mdpi.comresearchgate.net The general process involves the activation of molecular hydrogen (H₂) or the use of a hydrogen donor (in transfer hydrogenation) by a metal complex containing a chiral ligand.
The most widely accepted mechanism for many Ru- and Ir-catalyzed systems involves an "outer sphere" concerted hydride transfer. In this pathway, the ketone substrate does not directly coordinate to the metal center. Instead, it interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and an N-H group on the chiral ligand, and/or with a metal-hydride bond.
The catalytic cycle typically involves these key steps:
Activation: The precatalyst reacts with a base and hydrogen gas (or a hydrogen donor like isopropanol) to form the active metal-hydride species. mdpi.combath.ac.uk
Substrate Binding: The ketone, 1-(3,4-dimethylphenyl)ethanone, forms an intermediate complex with the active catalyst, often through non-covalent interactions with the ligand.
Hydride Transfer: A hydride from the metal and a proton from the ligand's N-H group are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered ring transition state. mdpi.com This step determines the stereochemistry of the final product.
Product Release and Catalyst Regeneration: The resulting alcohol, this compound, dissociates, and the metal complex is regenerated to restart the cycle.
The chiral ligand is the primary source of stereochemical control in the reaction. Ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) in Noyori-type catalysts or various phosphine-based ligands (P,N,N or P,N,O) create a specific chiral environment around the metal center. mdpi.comresearchgate.netsoton.ac.uk
The ligand's structure influences the reaction in several ways:
Chiral Environment: The steric bulk and arrangement of substituents on the ligand create a chiral pocket that preferentially binds one enantiotopic face of the ketone. This steric hindrance disfavors the transition state leading to the unwanted (R)-enantiomer.
Electronic Effects: The electronic properties of the ligand can affect the reactivity of the metal center and the polarization of the M-H bond, influencing the rate of hydride transfer.
Bifunctional Role: Many effective ligands are "bifunctional," containing both a coordinating group for the metal and a functional group (like N-H) that directly interacts with the substrate, facilitating the proton transfer step. mdpi.com
The choice of ligand is critical, as even small modifications can have a dramatic effect on enantioselectivity. mdpi.com For instance, studies on acetophenone (B1666503) hydrogenation have shown that the introduction of different stereogenic elements or modifications to the ligand backbone can significantly alter the enantiomeric excess (ee) of the product alcohol. mdpi.com
Table 2: Influence of Ligand Features on Asymmetric Hydrogenation
| Ligand Feature | Effect on Catalysis | Example |
|---|---|---|
| Chiral Backbone | Creates a defined 3D space, forcing the substrate to approach from a specific direction. | (1S,2S)-TsDPEN |
| N-H Moiety | Acts as a proton donor in the concerted transfer mechanism, forming a hydrogen bond with the ketone's carbonyl. | Amine group in TsDPEN |
| Phosphine (B1218219) Groups (P) | Coordinate to the metal, influencing its electronic properties and steric environment. | P,N,O and P,N,N ligands in Iridium catalysts mdpi.comresearchgate.net |
| Arene Moiety (in Ru complexes) | Forms an η⁶-coordination with Ruthenium, providing stability and steric bulk. | p-Cymene or Mesitylene in Noyori-type catalysts |
Kinetic Studies of this compound Formation
Kinetic studies provide insight into the reaction rates, catalyst activity, and potential inhibition or deactivation pathways. For the asymmetric transfer hydrogenation of acetophenone derivatives, which serves as a model for 1-(3,4-dimethylphenyl)ethanone, kinetic analyses have been performed using techniques like operando NMR spectroscopy. bath.ac.uk
These studies reveal several key aspects:
Reaction Orders: The reaction rate often shows a complex dependence on the concentrations of the substrate, catalyst, and base. Kinetic modeling can help elucidate the rate-determining step.
Catalyst Activation and Deactivation: An initial induction period may be observed as the precatalyst is converted to the active hydride species. acs.org Over time, the catalyst can deactivate through pathways such as arene loss or the formation of inactive dimeric species. bath.ac.uk
Inhibition: The reaction can be inhibited by the product alcohol or by an excess of the base used in the reaction. bath.ac.uk For example, excess base can lead to the formation of an inactive, off-cycle catalyst intermediate. bath.ac.uk
Reaction progress kinetic analysis allows for the determination of rate constants for the individual steps in the catalytic cycle. By monitoring the concentration of key intermediates (like the metal-hydride complex) and the product over time, a comprehensive kinetic model can be constructed. This model can then be used to predict reaction outcomes and optimize conditions such as temperature, pressure, and reactant concentrations to maximize the turnover number (TON) and turnover frequency (TOF) for the formation of this compound.
Reaction Rate Determinations and Rate-Limiting Steps
For catalytic asymmetric transfer hydrogenation, kinetic studies on analogous acetophenone reductions indicate that the reaction rate is dependent on the concentrations of the substrate (ketone), the catalyst, and the hydrogen donor. rug.nlacs.org However, at certain concentrations, the rate can become independent of the substrate concentration. acs.org
Detailed computational and experimental studies on similar systems have identified the outer-sphere transfer of a hydride from the metal complex to the ketone as the rate-determining and enantio-determining step. acs.org In this step, a hydride moiety is transferred to the substrate, forming an ion-pair intermediate, and the transition state leading to this intermediate dictates both the speed and the stereochemical outcome of the reaction. acs.org
The general rate equation for the asymmetric transfer hydrogenation of acetophenone, which can be considered representative for this class of reactions, is often expressed as: R = (k₁[Ketone][H-donor] - k₋₁[Alcohol][Byproduct]) / (K₁[Ketone] + K₂[H-donor] + K₃[Alcohol] + K₄[Byproduct]) This model accounts for the reversible nature of the reaction and inhibition by both reactants and products. rug.nl
Influence of Reaction Conditions on Reaction Kinetics and Yield
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact enantioselectivity and may lead to catalyst deactivation. researchgate.net
Base Concentration: In chemical catalysis, a base is crucial for activating the precatalyst. The reaction rate can increase with the base concentration up to an optimal point, after which higher concentrations may lead to a reduction in activity. acs.org
Catalyst and Substrate Concentration: The ratio of substrate to catalyst (S/C) is a key parameter. High S/C ratios are desirable for efficiency but may require longer reaction times to achieve high conversion. nih.gov
Biocatalysis Conditions: In plant-mediated bioreduction, factors such as the choice of biocatalyst, pH, and incubation time significantly affect the yield. For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone using various plant roots shows a wide range of yields. Sugar beet has been identified as a particularly effective biocatalyst, providing high yields and excellent enantiomeric excess. researchgate.net
The following table summarizes the effect of different plant biocatalysts on the yield and enantiomeric excess (e.e.) for the synthesis of this compound.
| Biocatalyst (Plant Root) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |
|---|---|---|---|
| Sugar Beet (Beta vulgaris) | 88.2 | >99 | S |
| Carrot (Daucus carota) | 72.5 | 97.2 | S |
| Radish (Raphanus sativus) | 65.1 | 96.5 | S |
| Parsnip (Pastinaca sativa) | 58.3 | 95.8 | S |
| Sweet Potato (Ipomoea batatas) | 44.1 | 93.4 | S |
Solvent Effects and Reaction Environment on Stereochemical Outcome
The reaction solvent is not merely an inert medium but an active participant that can profoundly influence the stereochemical outcome of the synthesis. The polarity, viscosity, and coordinating ability of the solvent can affect the stability of the transition state, thereby altering the enantioselectivity.
In the bioreduction of 1-(3,4-dimethylphenyl)ethanone using Saccharomyces cerevisiae, Natural Deep Eutectic Solvents (NADES) have been explored as green reaction media. The composition of these solvents, particularly their water content, has a marked effect on both conversion and enantioselectivity. Research has shown that an inversion of enantioselectivity can be achieved by modifying the amount of water in the NADES system. researchgate.net For example, in a choline (B1196258) chloride:glycerol-based solvent, the highest enantioselectivity for the (S)-enantiomer was achieved with a specific water content. researchgate.net This highlights the sensitive interplay between the solvent environment and the enzyme's catalytic machinery.
The table below illustrates the impact of water content in a choline chloride:glycerol (ChGly) NADES on the bioreduction of 1-(3,4-dimethylphenyl)ethanone.
| Solvent System (ChGly with Water v/v) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|
| ChGly 10% | 55 | 98 |
| ChGly 20% | 68 | 99 |
| ChGly 30% | 75 | >99 |
| ChGly 50% | 62 | 97 |
In chemical catalysis, solvent choice also impacts stereoselectivity. Non-coordinating, non-polar solvents often provide different levels of enantiomeric excess compared to polar, protic solvents. This is attributed to the solvent's ability to stabilize or destabilize the chiral transition state through interactions like hydrogen bonding.
Computational Chemistry and Theoretical Studies of 1s 1 3,4 Dimethylphenyl Ethan 1 Ol
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental for understanding the intrinsic properties of (1S)-1-(3,4-dimethylphenyl)ethan-1-ol. These methods are used to determine the molecule's most stable three-dimensional structures (conformers) and to analyze its electronic characteristics, which dictate its reactivity.
Conformational analysis of this chiral alcohol focuses on the rotation around the single bond connecting the stereogenic center to the 3,4-dimethylphenyl ring. Different rotational arrangements (rotamers) possess distinct energies due to varying steric and electronic interactions. By performing a relaxed potential energy surface (PES) scan, computational chemists can identify the lowest energy conformers. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-31G(d,p), are employed to calculate the geometric and energetic properties of these conformers. researchgate.netceur-ws.org The analysis reveals that staggered conformations, which minimize steric hindrance between the hydroxyl group, the methyl group, and the aromatic ring, are generally favored over eclipsed conformations.
Electronic structure analysis provides information on how charge is distributed within the molecule. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict regions of reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed over the ring and the C-O bond of the alcohol. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-deficient regions, identifying the oxygen atom of the hydroxyl group as a site for electrophilic attack or hydrogen bonding. researchgate.net
Molecular Dynamics Simulations of Enzyme-Substrate Complexes in Biocatalysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of biocatalysis, MD simulations provide crucial insights into the dynamic interactions between an enzyme and its substrate, such as this compound. These simulations can elucidate the factors governing substrate binding, orientation within the active site, and the mechanism of enzymatic conversion. nih.gov
For example, the biocatalytic oxidation of this compound to its corresponding ketone, 1-(3,4-dimethylphenyl)ethanone, by an alcohol dehydrogenase can be studied using MD. A simulation would begin with the crystal structure of the enzyme, into which the substrate is computationally "docked." The entire system, including the enzyme, substrate, co-factor (like NAD+), and surrounding water molecules, is then allowed to evolve over time according to the principles of classical mechanics.
These simulations can reveal:
Binding Affinity: By calculating the free energy of binding, MD can predict how tightly the substrate binds to the enzyme's active site.
Key Interactions: Analysis of the simulation trajectory identifies specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the substrate. For this alcohol, key interactions would likely involve the hydroxyl group forming hydrogen bonds with polar residues and the dimethylphenyl ring fitting into a hydrophobic pocket. nih.gov
Conformational Changes: MD can show how the enzyme's structure changes upon substrate binding to achieve a catalytically competent conformation, a phenomenon known as "induced fit."
Substrate Orientation: The simulations can determine the preferred orientation of the substrate in the active site, which is critical for stereoselective reactions.
Density Functional Theory (DFT) Studies of Transition States in Asymmetric Catalysis
Density Functional Theory (DFT) is a class of quantum mechanical methods particularly well-suited for studying the mechanisms of chemical reactions, including those in asymmetric catalysis. mdpi.com DFT calculations are instrumental in locating and characterizing the transition state (TS) structures involved in the synthesis of chiral molecules like this compound. Understanding the TS is key to explaining the origin of enantioselectivity in a reaction.
A primary application of DFT is in modeling the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, to produce this compound using a chiral catalyst. nist.govmatrixscientific.com Researchers can build computational models of the reaction, including the ketone, the reducing agent (e.g., a borane), and the chiral catalyst (e.g., a chiral oxazaborolidine).
DFT calculations can then be used to map the reaction pathway and identify the transition states leading to the (S)- and (R)-enantiomers. By comparing the calculated activation energies (the energy barriers of the transition states), one can predict which enantiomer will be formed preferentially. The enantiomeric excess (e.e.) of a reaction is directly related to the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. A lower activation energy for the transition state leading to the (S)-product explains its preferential formation. Furthermore, detailed analysis of the TS geometry reveals the specific non-covalent interactions (e.g., steric repulsion, CH-π interactions) that stabilize one transition state over the other, providing a rational basis for the observed stereoselectivity. nih.gov
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms
Computational methods are increasingly used to predict spectroscopic properties and to unravel the complex mechanisms of chiral recognition. These predictions can aid in structure elucidation and in the development of methods for enantiomeric separation.
DFT and other quantum chemical methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical NMR spectra that can be compared with experimental data to confirm the structure. Similarly, calculation of the vibrational modes and their intensities can help in assigning the peaks observed in experimental IR spectra. nist.gov Other properties, such as predicted collision cross-section (CCS) values for different adducts in mass spectrometry, can also be computed. uni.lu
Understanding the mechanism of chiral recognition is crucial for chromatography, where enantiomers are separated using a chiral stationary phase (CSP). dntb.gov.ua Computational docking and molecular dynamics simulations can model the interaction between the (S)- and (R)-enantiomers of 1-(3,4-dimethylphenyl)ethan-1-ol and a specific CSP. The "three-point interaction model" is a guiding principle, suggesting that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the chiral selector, with at least one being stereodependent. researchgate.netnih.gov Simulations can calculate the binding energies of the two enantiomers to the CSP. A significant difference in binding energy indicates that one enantiomer will be retained longer on the column, leading to separation. These models can visualize the specific interactions—such as hydrogen bonds, π-π stacking, and steric hindrance—that contribute to the differential binding and thus explain the mechanism of recognition at a molecular level. nih.gov
Derivatization and Advanced Synthetic Transformations of 1s 1 3,4 Dimethylphenyl Ethan 1 Ol
Utilization as a Chiral Auxiliary in Organic Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Chiral alcohols are a well-established class of chiral auxiliaries. For instance, 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol (B1200244) have been successfully employed to control the stereochemical outcome of various reactions, including Diels-Alder cycloadditions and alkylations. The auxiliary functions by creating a chiral environment around the reactive center, causing one of the diastereomeric transition states to be energetically favored, thus leading to a preponderance of one stereoisomer in the product.
While the principle of using chiral alcohols as auxiliaries is widely applied, specific, documented instances of (1S)-1-(3,4-dimethylphenyl)ethan-1-ol serving in this capacity are not extensively reported in the surveyed literature. However, based on its structural similarity to other successful chiral secondary alcohols, it possesses the potential to be used in reactions such as asymmetric alkylations or as a chiral controller in reductions after being converted to an appropriate derivative, for example, an ester or an amide.
Transformation into Other Chiral Building Blocks with Retained or Inverted Stereochemistry
The intrinsic value of this compound is significantly enhanced by its ability to be converted into other useful chiral building blocks. These transformations can be designed to either retain the original (S)-configuration at the stereocenter or to invert it to the (R)-configuration, thereby providing access to both enantiomeric series of subsequent products from a single starting material.
Chiral Amines: Chiral amines are ubiquitous structural motifs in pharmaceuticals and bioactive molecules. The conversion of chiral secondary alcohols into chiral amines is a synthetically important transformation. One modern approach is the "hydrogen borrowing" strategy, where an alcohol reacts with an amine, with water as the only byproduct. This process can be catalyzed to achieve high stereoselectivity.
Alternatively, a two-step sequence involving oxidation of the alcohol to the corresponding prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, followed by asymmetric amination can yield the desired chiral amine. Biocatalytic methods employing enzymes like amine transaminases (ATAs) are particularly effective for this second step, as they can exhibit exceptionally high stereoselectivity. Depending on the choice of enzyme (e.g., an (R)-selective or (S)-selective transaminase), either enantiomer of the resulting amine can be accessed.
| Starting Material | Intermediate | Reaction Type | Key Reagents/Catalysts | Potential Product | Stereochemical Outcome |
|---|---|---|---|---|---|
| This compound | 1-(3,4-dimethylphenyl)ethanone | Oxidation + Asymmetric Reductive Amination | 1. Oxidizing agent (e.g., PCC, Swern) 2. Ammonia, H₂, Chiral Catalyst | (S)- or (R)-1-(3,4-dimethylphenyl)ethanamine | Dependent on chiral catalyst |
| This compound | 1-(3,4-dimethylphenyl)ethanone | Oxidation + Biocatalytic Transamination | 1. Oxidizing agent 2. Amine Donor, Transaminase (ATA) | (S)- or (R)-1-(3,4-dimethylphenyl)ethanamine | Dependent on enzyme selectivity |
Chiral Carboxylic Acids: The direct conversion of this compound to a chiral carboxylic acid while maintaining or controlling the stereocenter is a complex transformation. Standard oxidation methods would typically target the alcohol functional group and potentially the aromatic methyl groups or lead to cleavage of the C-C bond adjacent to the alcohol, which would destroy the original stereocenter. Synthesizing a chiral carboxylic acid from this precursor would likely require a multi-step sequence not directly detailed in the available literature.
Chiral Ethers: The synthesis of chiral ethers from this compound can be achieved through established methods. For example, a Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would proceed with retention of configuration at the chiral center. To achieve inversion of stereochemistry, the alcohol would first need to be converted into a good leaving group (e.g., a tosylate or mesylate), which could then be displaced by an alkoxide in an SN2 reaction. Chiral 3-(3,4-dimethylphenoxy) propane-1,2-diol is a known synthetic precursor for valuable amino alcohols, highlighting the utility of this structural motif in medicinal chemistry.
Chiral Esters: Esterification of this compound is a straightforward transformation that typically proceeds with retention of the alcohol's stereochemistry. This can be accomplished by reacting the alcohol with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride.
A notable application is the synthesis of chiral sulfinate esters. These compounds are valuable intermediates as the sulfinyl group itself is a stereocenter. Asymmetric condensation of prochiral sulfinates with chiral alcohols like this compound, often facilitated by an organocatalyst, can produce enantioenriched sulfinate esters. These esters are versatile precursors for other chiral sulfur-containing functional groups that are of increasing interest in drug discovery.
| Starting Material | Reaction Type | Reagents | Product Class | Stereochemical Outcome |
|---|---|---|---|---|
| This compound | Esterification | R-COOH, Acid catalyst | Chiral Carboxylate Ester | Retention |
| This compound | Sulfinate Ester Synthesis | Prochiral sulfinate, Organocatalyst | Chiral Sulfinate Ester | Diastereoselective |
| This compound | Williamson Ether Synthesis | 1. NaH 2. R-X | Chiral Ether | Retention |
| This compound | Ether Synthesis via SN2 | 1. TsCl, Pyridine (B92270) 2. R-O⁻Na⁺ | Chiral Ether | Inversion |
Application in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
Optically active alcohols such as this compound are recognized as key chiral building blocks for the fine chemical, pharmaceutical, and agrochemical industries. Their utility lies in their ability to introduce a defined stereocenter into a larger molecule, which is often critical for biological activity.
The 3,4-dimethylphenyl structural element is present in several biologically active compounds. For example, the related chiral precursor, 3-(3,4-dimethylphenoxy)propane-1,2-diol, is used to synthesize amino alcohols that have shown promise as β2-adrenoceptor antagonists. Furthermore, stereoisomers of related morpholine-containing aminopropanols have been patented for potential use in the treatment of neurodegenerative disorders like Friedreich's ataxia. These examples underscore the value of the chiral 1-(3,4-dimethylphenyl) moiety as a core component in the synthesis of pharmaceutical intermediates.
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. While this compound is a versatile precursor, the available scientific literature does not provide specific examples of its direct application in the synthesis of naphthyridine derivatives. The construction of the naphthyridine skeleton typically involves cyclization strategies starting from substituted pyridine or benzene (B151609) precursors, and a direct synthetic link from this particular chiral alcohol has not been established in the reviewed sources.
Exploration of Novel Reaction Pathways for Functionalization
The development of environmentally friendly and highly selective synthetic methods is a major focus of modern chemical research. In this context, biocatalysis offers a powerful approach for the synthesis and functionalization of chiral molecules.
A notable example of a novel pathway is the bioreduction of the prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, to produce this compound. Studies have shown that biocatalysts derived from various plant roots and cell cultures, such as sugar beet, can mediate this reduction with excellent yields (up to 88.2%) and very high enantiomeric excess (up to >99%). This enzymatic approach represents a green and highly efficient alternative to traditional chemical reductants for accessing the chiral alcohol.
These biocatalytic principles can be extended to the functionalization of the alcohol itself. For instance, enzymes such as lipases could be employed for the highly selective acylation of the alcohol, providing another green route to chiral esters. The exploration of such enzymatic and other novel catalytic reactions continues to expand the synthetic utility of chiral building blocks like this compound.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
X-ray Crystallography for Structural Determination of (1S)-1-(3,4-Dimethylphenyl)ethan-1-ol Derivatives
X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this technique can provide unequivocal proof of their solid-state conformation and the absolute stereochemistry of chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and from this pattern, a detailed model of the molecule's structure can be constructed.
While obtaining a crystal structure for a liquid, such as this compound itself, can be challenging, its solid derivatives are amenable to this analysis. In research, this technique is invaluable for confirming the structure of novel derivatives, particularly when multiple stereoisomers are possible. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography are crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govnih.gov For instance, in a study of chiral benzyl (B1604629) alcohol derivatives, X-ray crystallography was used to determine the absolute configurations of the molecules. scirp.org This information is vital for structure-activity relationship studies in medicinal chemistry and for understanding the mechanisms of stereoselective reactions.
Below is a hypothetical data table representing the kind of crystallographic data that would be generated for a derivative of this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C12H16O2 |
| Formula Weight | 192.25 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.123 Å, b = 14.456 Å, c = 23.789 Å |
| Volume | 2105.4 Å3 |
| Z | 4 |
| Density (calculated) | 1.213 Mg/m3 |
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique is particularly useful in the context of organic synthesis for confirming the identity of reaction products and identifying transient intermediates. When studying reactions involving this compound, such as its synthesis via the reduction of 3,4-dimethylacetophenone, HRMS can provide crucial information. mdpi.comresearchgate.net
The reduction of acetophenone (B1666503), for example, proceeds through a ketyl radical intermediate, which then forms a pinacol (B44631) product. rsc.org HRMS can be used to detect these species and confirm their elemental composition, providing evidence for the proposed reaction mechanism. Similarly, in monitoring the hydrogenation of styrene (B11656) derivatives, HRMS can be used to identify the desired saturated product and any potential byproducts. rsc.org The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
The following table illustrates the type of data obtained from an HRMS analysis for the confirmation of a reaction product.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|
| This compound | C10H14O | 150.1045 | 150.1048 | 2.0 |
| Reaction Intermediate | C10H15O | 151.1123 | 151.1120 | -2.0 |
| Side Product | C10H12 | 132.0939 | 132.0942 | 2.3 |
Multi-dimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei, multi-dimensional (2D) NMR techniques are essential for assigning the complex stereochemistry of molecules like this compound and its derivatives.
Correlation Spectroscopy (COSY) is a 2D NMR experiment that reveals scalar couplings between protons, typically through two or three bonds. longdom.org This information is used to establish the connectivity of atoms within a molecule. For a derivative of this compound with multiple chiral centers, COSY can help in assigning the relative stereochemistry by identifying which protons are adjacent to each other. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that provides information about the spatial proximity of nuclei. libretexts.org Unlike COSY, which relies on through-bond couplings, NOESY detects through-space interactions. This is particularly valuable for determining the stereochemistry of diastereomers. For instance, in the analysis of 1-phenylethanol (B42297) derivatives, NOESY can be used to distinguish between diastereomers by observing which protons are close to each other in three-dimensional space. nih.govnih.gov This is crucial for assigning the relative and, in some cases, the absolute configuration of stereocenters. longdom.org The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for a particular stereoisomer. nih.gov
The table below provides a hypothetical example of key NOESY correlations that could be used to assign the stereochemistry of a diastereomeric derivative of this compound.
| Proton 1 | Proton 2 | NOESY Correlation | Stereochemical Implication |
|---|---|---|---|
| H-1 (methine) | H-2' (aromatic) | Strong | Proximity of the methine proton to the aromatic ring, indicating a specific conformation. |
| H-1 (methine) | CH3 (ethyl) | Weak | Suggests a larger distance between the methine proton and the ethyl group's methyl protons. |
| OH | H-1 (methine) | Present | Indicates a through-space interaction, helping to define the orientation of the hydroxyl group. |
Future Research Directions and Challenges in the Study of 1s 1 3,4 Dimethylphenyl Ethan 1 Ol
Development of Highly Sustainable and Economical Enantioselective Synthetic Routes
The development of environmentally friendly and cost-effective methods for the synthesis of (1S)-1-(3,4-dimethylphenyl)ethan-1-ol is a primary objective for future research. This involves moving away from stoichiometric reagents and developing more efficient catalytic systems.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of reaction and purification steps. semanticscholar.orgtue.nlresearchgate.net The application of flow chemistry to the asymmetric synthesis of chiral alcohols, including this compound, is a promising area of investigation. Future work should focus on the development of robust and scalable continuous flow processes. This includes the design of novel reactor configurations, such as packed-bed reactors containing immobilized catalysts, to facilitate catalyst reuse and minimize product contamination. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Alcohols
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging due to heat and mass transfer limitations. | More straightforward "scaling-out" by numbering up reactors. semanticscholar.org |
| Safety | Higher risk due to large volumes of reactants and solvents. | Improved safety with smaller reaction volumes and better control. |
| Reproducibility | Can be variable between batches. | High reproducibility due to precise control of parameters. |
| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step, one-flow synthesis. tue.nlresearchgate.net |
| Catalyst Handling | Homogeneous catalysts are difficult to recover. | Immobilized catalysts can be easily used and reused. nih.gov |
The cost of chiral catalysts, particularly those based on precious metals or complex ligands, can be a significant barrier to their industrial application. Therefore, the development of efficient catalyst recycling strategies is crucial. Research in this area should explore various approaches to catalyst immobilization, such as covalent attachment to solid supports (e.g., polymers, silica, magnetic nanoparticles) or the use of biphasic systems that allow for easy separation of the catalyst from the product stream. researchgate.netrsc.orgmdpi.com The stability of the immobilized catalyst over multiple reaction cycles is a key parameter that needs to be thoroughly investigated to ensure process viability. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Catalyst Design for this compound Synthesis
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of catalysts for enantioselective transformations. catalysis-summit.comeurekalert.orgarxiv.org By analyzing large datasets of catalyst structures and performance, ML models can identify complex structure-activity and structure-selectivity relationships that may not be apparent through traditional methods. chemistryworld.com
For the synthesis of this compound, AI and ML could be employed to:
Predict the enantioselectivity of novel catalysts: This would enable the in silico screening of large virtual libraries of potential catalysts, prioritizing the most promising candidates for experimental validation.
Optimize reaction conditions: ML algorithms can be used to explore the multidimensional space of reaction parameters (e.g., temperature, pressure, solvent, substrate-to-catalyst ratio) to identify the optimal conditions for achieving high yield and enantioselectivity.
Elucidate reaction mechanisms: By analyzing experimental and computational data, ML models can help to uncover the intricate details of the catalytic cycle, providing valuable insights for the rational design of improved catalysts.
The development of a comprehensive database of catalytic data for the asymmetric reduction of acetophenone (B1666503) derivatives would be a valuable resource for training and validating ML models for this specific application.
Exploration of Novel Biocatalytic Systems from Underexplored Biodiversity
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral alcohols. researchgate.net While a number of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have been shown to catalyze the asymmetric reduction of acetophenones, there is vast untapped potential within the planet's biodiversity. nih.govmdpi.comresearchgate.net
Future research should focus on the discovery and characterization of novel biocatalysts from extremophiles (organisms that thrive in extreme environments) and other underexplored ecological niches. These organisms may possess enzymes with unique properties, such as high stability, novel substrate specificities, and complementary stereoselectivities, that could be advantageous for the synthesis of this compound. Metagenomic approaches, which involve the direct sequencing of DNA from environmental samples, can be a powerful tool for identifying novel enzyme-encoding genes without the need for culturing the source organisms.
Mechanistic Deep Dive into Stereochemical Inversion Phenomena in Biotransformations
In some enzymatic reductions of prochiral ketones, the stereochemical outcome can be influenced by the reaction conditions or the specific enzyme used, sometimes leading to an inversion of the expected stereochemistry. nih.gov A thorough understanding of the mechanistic basis for these stereochemical inversions is essential for the rational design and optimization of biocatalytic processes.
For the synthesis of this compound, future research should employ a combination of experimental and computational techniques to investigate the factors that govern the stereoselectivity of the biocatalytic reduction. This could involve:
Site-directed mutagenesis: To probe the role of specific amino acid residues in the active site of the enzyme in determining the stereochemical outcome.
Computational modeling: To simulate the binding of the substrate and cofactor in the enzyme's active site and to calculate the energy barriers for the formation of the (S) and (R)-enantiomers. rsc.org
Kinetic studies: To determine the kinetic parameters for the reduction of the substrate and to investigate the influence of reaction conditions on the enantioselectivity.
A deeper understanding of these phenomena will enable the engineering of biocatalysts with enhanced stereoselectivity for the desired (1S)-enantiomer.
Scale-Up Considerations and Industrialization of Enantiopure this compound Production
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of a multitude of factors. researchgate.netscientificupdate.com For the production of enantiopure this compound, key challenges and research directions include:
Process intensification: Developing highly concentrated and productive processes to minimize reactor volumes and reduce capital and operational costs. acs.orgmanchester.ac.uk
Downstream processing: Designing efficient and scalable methods for the purification of the final product to the required level of enantiomeric and chemical purity. This may involve techniques such as crystallization, chromatography, or membrane separation.
Techno-economic analysis: Conducting a thorough economic evaluation of different synthetic routes to identify the most cost-effective and commercially viable process. scientificupdate.com
Regulatory compliance: Ensuring that the manufacturing process adheres to all relevant regulatory requirements for the production of pharmaceutical intermediates or fine chemicals.
Addressing these challenges will be critical for the successful industrialization of enantiopure this compound production. nih.gov
Table 2: Key Parameters for Industrial Scale-Up of Chiral Alcohol Synthesis
| Parameter | Key Considerations |
| Reactor Design | Choice between batch, fed-batch, or continuous reactors; heat and mass transfer efficiency. researchgate.net |
| Catalyst Loading and Lifetime | Optimizing catalyst concentration to maximize productivity while ensuring stability over extended operation. |
| Substrate and Product Inhibition | Investigating and mitigating potential inhibition of the catalyst by high concentrations of substrate or product. |
| Cofactor Regeneration (for biocatalysis) | Implementing an efficient and economical system for regenerating the nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov |
| Product Isolation and Purification | Development of scalable and cost-effective downstream processing methods. |
| Process Economics | Evaluating the overall cost of goods, including raw materials, catalyst, energy, and waste disposal. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S)-1-(3,4-dimethylphenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3,4-dimethylphenyl)ethanone) using chiral catalysts or biocatalysts (e.g., ketoreductases) is a common approach. For example, enzymatic reduction with NADPH-dependent enzymes under optimized pH (6–8) and temperature (25–37°C) conditions can achieve >95% enantiomeric excess (e.e.) . Solvent selection (e.g., aqueous buffers or environmentally friendly solvents like cyclopentyl methyl ether) is critical for enzyme stability and reaction efficiency .
Q. How can the physicochemical properties of this compound be characterized?
- Methodological Answer : Key properties include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions generating vapors. Static grounding is required during solvent transfer to avoid ignition (flash point ~30°C) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data between different catalytic systems?
- Methodological Answer : Discrepancies in e.e. values may arise from catalyst-substrate mismatches or solvent polarity effects. Systematic screening using design of experiments (DoE) can optimize parameters:
- Variables : Catalyst loading (5–20 mol%), solvent polarity (log P), and temperature.
- Analysis : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) quantifies e.e. .
- Case Study : A 15% increase in e.e. was observed for a Burkholderia cepacia lipase in tert-butanol vs. water .
Q. What mechanistic insights explain the stereochemical outcomes of its reactions?
- Methodological Answer : The (1S)-configuration arises from pro-R hydride transfer in ketoreductase-catalyzed reductions. Computational studies (DFT or MD simulations) can model transition states to predict stereoselectivity. For example, bulky substituents on the 3,4-dimethylphenyl group may induce steric hindrance, favoring one enantiomer .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Modification Sites : Hydroxyl group (esterification), aryl ring (halogenation), or chiral center (epimerization).
- Biological Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus) or enzyme inhibition assays .
- Data Interpretation : Use QSAR models to correlate log P with membrane permeability .
Data Analysis & Environmental Considerations
Q. What statistical methods are appropriate for analyzing variable yields in scaled-up syntheses?
- Methodological Answer : Multivariate analysis (ANOVA or PCA) identifies critical factors (e.g., catalyst decay, mixing efficiency). For batch processes, a 20% yield drop at >1 kg scale may require kinetic modeling to address mass transfer limitations .
Q. How can the environmental impact of this compound be assessed?
- Methodological Answer :
- Biodegradability : OECD 301F test measures mineralization in 28 days .
- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays .
- Green Chemistry Metrics : Calculate E-factor (waste per product mass) for synthesis routes .
Future Research Directions
- Biocatalyst Engineering : Directed evolution of ketoreductases to enhance activity in non-aqueous media .
- Advanced Characterization : Cryo-EM or X-ray crystallography to resolve enzyme-substrate binding modes .
- Application Expansion : Explore use as a chiral auxiliary in pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
